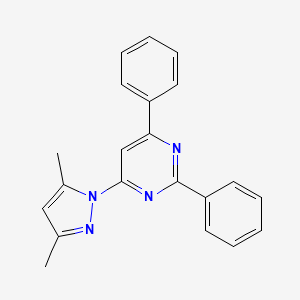
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have promising effects in various fields, including cancer research and drug development. In
作用機序
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine involves the inhibition of certain enzymes and signaling pathways involved in tumor growth and proliferation. Specifically, this compound has been found to inhibit the activity of Aurora kinases, which are involved in the regulation of cell division and are overexpressed in many types of cancer. In addition, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine include the inhibition of tumor growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation.
実験室実験の利点と制限
One advantage of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine in lab experiments is its potential as a lead compound for the development of new drugs targeting various diseases. In addition, this compound has been found to have promising anti-tumor effects in preclinical studies. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
将来の方向性
There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine. One direction is to further investigate its potential as a lead compound for the development of new drugs targeting various diseases. Another direction is to explore its potential as a combination therapy with other anti-cancer agents. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, further studies could be conducted to investigate the pharmacokinetics and toxicity of this compound in vivo.
合成法
The synthesis method of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2,6-diphenylpyrimidin-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine has been studied for its potential applications in scientific research, particularly in the fields of cancer research and drug development. In cancer research, this compound has been found to have anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in tumor growth and proliferation. In drug development, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine has been studied as a potential lead compound for the development of new drugs targeting various diseases.
特性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-13-16(2)25(24-15)20-14-19(17-9-5-3-6-10-17)22-21(23-20)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISDQQXGXYHSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5870568.png)
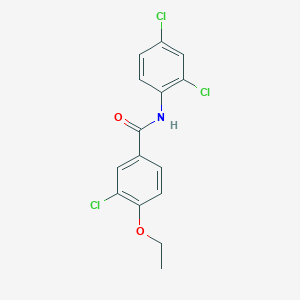
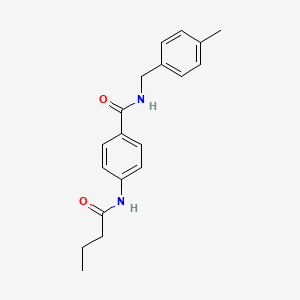

![methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5870603.png)
![N-(4-methylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B5870605.png)
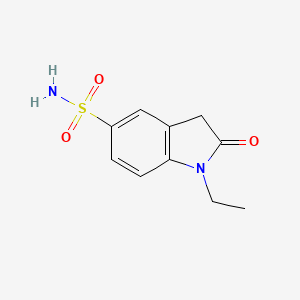
![N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5870615.png)
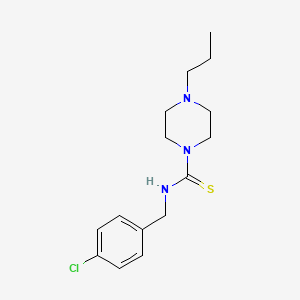

![1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5870627.png)
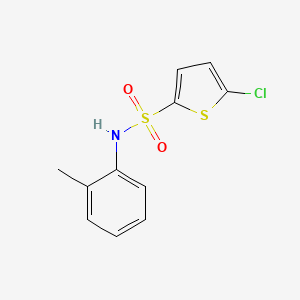
![N-cyclopentyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5870648.png)
